molecular formula C13H18BrNO B1363426 2-bromo-N,N-diisopropylbenzamide CAS No. 79839-66-0

2-bromo-N,N-diisopropylbenzamide

Cat. No.: B1363426
CAS No.: 79839-66-0
M. Wt: 284.19 g/mol
InChI Key: CFGJWHGKVALRSD-UHFFFAOYSA-N
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Description

2-Bromo-N,N-diisopropylbenzamide is an organic compound with the molecular formula C13H18BrNO It is a brominated derivative of benzamide, where the bromine atom is attached to the benzene ring, and the amide nitrogen is substituted with two isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-diisopropylbenzamide typically involves the bromination of N,N-diisopropylbenzamide. One common method is as follows:

    Starting Material: N,N-diisopropylbenzamide.

    Bromination: The bromination reaction is carried out using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Materials: Procurement of high-purity N,N-diisopropylbenzamide and brominating agents.

    Reaction Setup: Large-scale reactors equipped with temperature control and efficient mixing systems.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-diisopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N,N-diisopropylbenzamide.

    Oxidation Reactions: The benzene ring can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: Formation of N,N-diisopropylbenzamide derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of N,N-diisopropylbenzamide.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives of the benzene ring.

Scientific Research Applications

2-Bromo-N,N-diisopropylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzamides.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in studies to understand the structure-activity relationship of benzamide derivatives.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-diisopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom can enhance the compound’s binding affinity to certain targets, thereby increasing its potency. The exact molecular pathways involved can vary based on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylbenzamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Chloro-N,N-diisopropylbenzamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Fluoro-N,N-diisopropylbenzamide: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and reactivity.

Uniqueness

2-Bromo-N,N-diisopropylbenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the bromine atom can influence the compound’s biological activity, potentially enhancing its efficacy in certain applications.

Properties

IUPAC Name

2-bromo-N,N-di(propan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGJWHGKVALRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357014
Record name N-Diisopropyl 2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79839-66-0
Record name N-Diisopropyl 2-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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